6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate
Description
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring, a pyran ring, and a benzoate group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S/c1-11-5-6-20-18(21-11)26-10-14-8-15(22)16(9-24-14)25-17(23)12-3-2-4-13(19)7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJUVUUXFGNOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate typically involves multiple steps, starting with the preparation of the individual components. The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate precursors. The pyran ring is often formed through cyclization reactions, and the benzoate group is introduced via esterification.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in several areas of medicinal chemistry:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways. This inhibition can affect processes such as cell proliferation and survival, making it a potential therapeutic agent in cancer treatment.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also be effective against various pathogens .
- Drug Design : The unique structural characteristics allow it to serve as a building block for synthesizing more complex molecules, which can lead to the development of new therapeutic agents.
Biological Studies
The compound's interactions with biological targets have been extensively studied:
- Mechanism of Action : The exact mechanisms by which this compound exerts its effects involve modulation of various biochemical pathways. It may act on specific receptors or enzymes, altering their activity and influencing cellular responses.
- Case Studies : Ongoing research is focused on elucidating the precise biological effects and potential therapeutic applications through various case studies. For instance, studies have indicated its role in inhibiting kinases associated with malignancies, which is crucial for developing targeted cancer therapies.
Industrial Applications
In addition to its medicinal uses, the compound has potential applications in industrial settings:
Mechanism of Action
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
Compared to similar compounds, 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate stands out due to its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a pyran ring fused with a pyrimidine and a benzoate moiety, contributing to its unique chemical reactivity and biological potential. Its molecular formula is C18H12ClN3O6S, with a molecular weight of 433.82 g/mol.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that derivatives of pyrimidine and pyran compounds often exhibit significant anticancer properties. A study involving similar structures demonstrated that the incorporation of a 4-chloro-6-methylpyrimidin-2-amino pharmacophore enhanced the anticancer potential against DU145 (prostate cancer) and A549 (lung cancer) cell lines. The synthesized compounds showed promising results in inhibiting cell growth, suggesting that modifications to the core structure can lead to increased efficacy in cancer treatment .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown that related compounds exhibit strong inhibitory activity against these enzymes, which are crucial in various physiological processes and disease mechanisms. For instance, certain derivatives were reported to have IC50 values significantly lower than standard inhibitors, indicating their potential as therapeutic agents .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of compounds similar to this compound:
The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. This can lead to modulation of metabolic pathways or gene expression regulation, contributing to its anticancer and enzyme inhibitory activities.
Q & A
What are the critical parameters to optimize during the multi-step synthesis of this compound to ensure high yield and purity?
Answer:
The synthesis involves multi-step reactions requiring optimization of:
- Temperature : Esterification steps often require 0–5°C to prevent hydrolysis, while sulfanyl coupling may need 60–80°C .
- Solvents : Dichloromethane for anhydrous esterification; DMF or ethanol for polar steps .
- Catalysts : DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
- Purification : Recrystallization in ethanol/water mixtures improves crystalline purity, monitored via TLC/HPLC .
Which spectroscopic techniques are most effective for confirming the structural integrity of the compound?
Answer:
- 1H/13C NMR : Confirms pyran ring (δ 5.8–6.2 ppm for olefinic protons) and 3-chlorobenzoate ester (δ 7.4–8.2 ppm aromatic signals) .
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for 4-oxo; ~1725 cm⁻¹ for ester C=O) .
- HRMS : Validates molecular weight (e.g., m/z 412.46 for C21H20N2O5S) .
- X-ray crystallography : Resolves spatial arrangement, as seen in structurally analogous pyran derivatives .
How can researchers resolve discrepancies in biological activity data between this compound and its halogen-substituted analogs?
Answer:
- SAR Studies : Synthesize analogs with substituent variations (e.g., 4-fluoro, 2-methoxy) and test under standardized assays (e.g., enzyme inhibition IC50) .
- Statistical Analysis : Use ANOVA to identify significant activity differences.
- Molecular Docking : Predict binding mode variations due to substituent electronic/steric effects .
What advanced approaches elucidate the reaction mechanisms of sulfanyl and ester groups during derivatization?
Answer:
- Isotopic Labeling : Track oxygen incorporation in ester hydrolysis using 18O .
- Kinetic Studies : Measure pH-dependent sulfanyl oxidation rates .
- Intermediate Trapping : Use TEMPO for radical species, characterized via LC-MS/EPR .
- DFT Calculations : Model transition states and activation energies .
How can computational chemistry predict physicochemical properties and bioactivity?
Answer:
- DFT : Calculates logP (lipophilicity) and pKa, validated against HPLC data .
- Molecular Dynamics : Predicts solubility via solvation free energy.
- QSAR Models : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity .
- Docking : Identifies binding pockets in target proteins (e.g., kinases) .
What methodological challenges arise in establishing SAR, and how are they addressed?
Answer:
- Challenge 1 : Synthesizing precise analogs—use orthogonal protecting groups (e.g., Fmoc) .
- Challenge 2 : Ensuring >95% purity—employ preparative HPLC and NMR validation .
- Challenge 3 : Controlling assay variability—adopt standardized protocols with internal controls .
What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Ester Hydrolysis : Maintain pH <7 during aqueous workups .
- Sulfanyl Oxidation : Use inert atmosphere (N2/Ar) and antioxidants (e.g., BHT) .
- Pyran Aromatization : Optimize reaction temperatures to 60–80°C .
What in vitro models evaluate the compound’s biological activity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
